![molecular formula C25H19N3O4 B2701295 N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)-5-苯基异噁唑-3-羧酰胺 CAS No. 1207037-46-4](/img/structure/B2701295.png)
N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)-5-苯基异噁唑-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, as described in the patent . The variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of the formula (I) and pharmaceutical compositions containing compounds of the formula (I) .Molecular Structure Analysis
The molecular formula of the compound is C22H17IN2O3 . The average mass is 484.286 Da and the monoisotopic mass is 484.028381 Da .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis . The exact details of these reactions are provided in the patent .Physical And Chemical Properties Analysis
The compound has a melting point of 130-132°C . Its boiling point is predicted to be 528.2±50.0 °C . The density of the compound is 1.39 g/cm3 .科学研究应用
代谢和酶促水解
卡马西平是一种具有类似二苯并[b,f][1,4]恶氮杂蒽核心结构的化合物,已对其在人体内的代谢进行了研究,重点是其 10,11-环氧化物的酶促水解立体过程。研究发现,卡马西平 10,11-氧化物对酶促水解具有抗性,但却是接受治疗的人尿液中的主要代谢物,表明微粒体环氧化物水解酶具有显着的对映选择性。本研究提供了对代谢途径的见解,这些途径可能与相关化合物有关,例如 N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶氮杂蒽-2-基)-5-苯基异恶唑-3-甲酰胺 (Bellucci 等人,1987)。
合成和结构分析
对苯并二氮杂蒽恶唑类和相关杂环化合物(包括二苯并[b,f][1,4]恶氮杂蒽)的研究,导致了新的合成方法的开发,以及对其化学反应性和潜在重排的见解。此类研究有助于更广泛地理解合成和操作类似化合物以用于各种应用,包括药物开发和材料科学 (Terada 等人,1973)。
新型材料合成
11a,12-二氢苯并[b]苯并[5,6][1,4]恶氮杂蒽[2,3-e][1,4]恶嗪-5a(6H)-羧酸乙酯的合成展示了二苯并[b,f][1,4]恶氮杂蒽骨架在构建杂螺旋桨中的应用。这些化合物不仅因药物的潜在修饰而备受关注,而且还因其具有独特物理性质的新型材料的创造而备受关注,展示了核心结构在各种研究应用中的多功能性 (Konstantinova 等人,2020)。
催化和对映选择性反应
一项关于具有环状二苯并[b,f][1,4]恶氮杂蒽的催化对映选择性 aza-Reformatsky 反应的研究强调了这些化合物在有机合成中的效用。该研究重点介绍了这些反应如何导致以高收率和对映选择性合成手性衍生物,从而进一步拓宽了在药物化学和立体选择性合成中的应用范围 (Munck 等人,2017)。
作用机制
属性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-2-28-20-10-6-7-11-22(20)31-21-13-12-17(14-18(21)25(28)30)26-24(29)19-15-23(32-27-19)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOASJSKTSXUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。